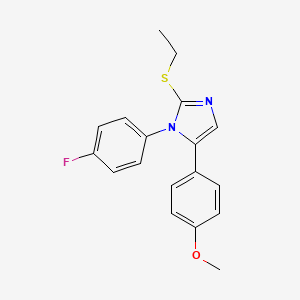

2-(ethylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(ethylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole" is a derivative of the imidazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Imidazole derivatives often exhibit interesting pharmacological properties, including anticancer activity, as seen in the study of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which showed promising activity against melanoma cancer cell lines . The presence of substituents like fluorophenyl and methoxyphenyl groups can significantly influence the chemical behavior and biological activity of these compounds.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves multi-step reactions, often starting with the formation of an intermediate compound. For instance, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole was achieved through an intermediate stage before obtaining the final compound . Similarly, one-pot synthesis methods have been employed for the efficient production of related compounds, such as the ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which was synthesized using sodium dithionite in a nitro-reductive cyclization reaction .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was determined using single-crystal X-ray studies, revealing a monoclinic system with molecules linked by intermolecular hydrogen bonds . The molecular structure and intermolecular interactions within the crystal structure can also be visualized and analyzed using computational methods like Hirshfeld surface analysis .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are influenced by the substituents on the imidazole ring. The introduction of different functional groups can lead to changes in reactivity and the types of chemical reactions the compound can participate in. For instance, the presence of an ethyl chain at C5 of the 1,2,4-tris(4-hydroxyphenyl)-1H-imidazole led to hormonal activity, while substituents like chlorine increased antiproliferative effects and showed inhibitory effects on cyclooxygenase enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are characterized using a variety of analytical techniques. The structural characterization of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, for example, was determined by FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, UV-Vis, photoluminescence, and cyclic voltammetry . The molecular electrostatic potential was studied to determine the reactive sites of the molecule, which is crucial for understanding its chemical behavior . Optical behavior studies of substituted imidazoles have shown that the presence of hydroxyphenyl substituents can affect fluorescence quantum yield and trigger radiationless deactivation channels .

Applications De Recherche Scientifique

Crystal Structure Analysis

The study by Yeong et al. (2018) focused on the synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its starting material, 4-fluoro-3-nitrobenzoic acid. This research provides insights into the importance of hydrogen bonds in crystal packing, especially in compound 5, where co-crystallized water molecules act as both strong hydrogen bond donors and acceptors (Yeong, Chia, Quah, & Tan, 2018).

Biological Evaluation

Research by Ahmed et al. (1995) evaluated several phenyl ethyl and phenyl propyl imidazole-based compounds, including those with fluorophenyl groups, for their biological activity against various enzymes. These compounds showed selectivity towards Aromatase with significant potency, presenting themselves as lead compounds for further drug development (Ahmed, Jh, Nicholls, Whomsley, & Cariuk, 1995).

Material Science Applications

A study by Prashanth et al. (2021) synthesized new imidazole derivatives and explored their corrosion inhibition efficacy on mild steel in acidic solutions. The study found that the imidazole derivative with a hydroxyl group exhibited maximum corrosion inhibition efficiency, suggesting the compounds' potential in material protection applications (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Spectroscopic and Structural Characterization

Banu et al. (2013) described the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-Imidazo[2,1-b][1,3,4] thiadiazole and its derivative, providing detailed elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses. These compounds exhibit intermolecular interactions leading to the formation of supramolecular networks, highlighting their significance in the design of new materials (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized compounds through a simple procedure and screened them for antimicrobial and antioxidant activities. The findings revealed excellent antibacterial and antifungal properties for some compounds, alongside significant antioxidant potential. These compounds are promising for further exploration in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Propriétés

IUPAC Name |

2-ethylsulfanyl-1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-3-23-18-20-12-17(13-4-10-16(22-2)11-5-13)21(18)15-8-6-14(19)7-9-15/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMZKLHNWUNDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)

![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)

![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)